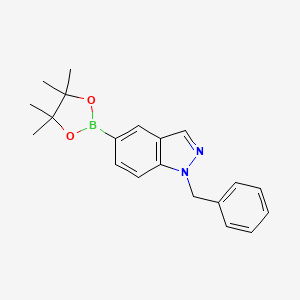

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

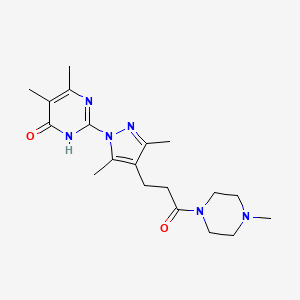

“1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole” is a chemical compound. It is a derivative of indazole with a benzyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position .

Molecular Structure Analysis

The molecular structure of this compound includes an indazole core, a benzyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure would require more specific data or computational chemistry analysis.Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 243-248 °C . The empirical formula is C13H17BN2O2, and the molecular weight is 244.10 .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Characterization :1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole, though not directly mentioned, is structurally related to compounds that have been intensively studied for their synthetic procedures and characterization. For instance, Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, has been synthesized through substitution reactions. The structural confirmation was performed using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) was applied to confirm the molecular structure, indicating a high level of structural stability and providing detailed physicochemical properties (Ye et al., 2021). Similar synthetic and structural analysis methods were applied to other related compounds, confirming their structures through crystallographic and conformational analyses and exploring their physicochemical properties via DFT (Huang et al., 2021).

Advanced Applications in Medicinal Chemistry :Though direct applications of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole in scientific research are not explicitly detailed, compounds with similar indazole structures have been explored for their medicinal potential. For instance, derivatives of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole were investigated as inhibitors against sodium nitroprusside-induced apoptosis, proposing these compounds as potential therapeutic agents for the treatment of sepsis (Lien et al., 2002). Another study focused on synthesizing 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole analogues as novel antiplatelet agents, revealing the potential of these compounds in inhibiting platelet activation and functioning as potent activators of sGC and inhibitors of PDE5 (Lee et al., 2001).

Applications in Other Fields

Agricultural Research :Indazole derivatives have also been explored for their applications in agriculture. A study synthesized a series of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives, evaluating their herbicidal activities under greenhouse and flooded paddy conditions. These compounds exhibited potent herbicidal activity against annual weeds and demonstrated good rice selectivity, suggesting their potential as paddy field herbicides (Hwang et al., 2005).

Material Science and Chemistry :In material science and chemistry, boron-containing compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been synthesized and characterized. Their structures were confirmed through various spectroscopic methods and X-ray diffraction, demonstrating the diverse applications of these compounds beyond medicinal chemistry (Liao et al., 2022).

Future Directions

The future directions for this compound would depend on its specific applications. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is often used in borylation reactions, which are important in organic synthesis . Therefore, “1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole” could potentially be used in the synthesis of other organic compounds.

properties

IUPAC Name |

1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)17-10-11-18-16(12-17)13-22-23(18)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOGMBDEHYOGCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2585630.png)

![3-[(2-chlorobenzyl)thio]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2585631.png)

![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2585632.png)

![(E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2585639.png)

![5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2585644.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2585647.png)

![cis-3-Boc-3-aza-bicyclo-[4.1.0]heptane-1-carboxylic acid](/img/no-structure.png)